N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Description
N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with an ethylimino group at position 2, an ethyl group at position 3, and a ketone at position 2. The acetamide side chain is linked to a 2-(difluoromethoxy)phenyl group, introducing distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3S/c1-3-19-16-21(4-2)14(23)12(25-16)9-13(22)20-10-7-5-6-8-11(10)24-15(17)18/h5-8,12,15H,3-4,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEJLUGZBAPFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2OC(F)F)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Thiazolidinone Core Formation
The thiazolidinone ring is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. Bhattacharyya et al. demonstrated that β-cyclodextrin-SO3H catalyzes the reaction between thiourea and ethyl bromoacetate, forming the thiazolidinone ring through nucleophilic addition and intramolecular cyclization. The mechanism involves activation of the carbonyl group by the catalyst, followed by thioglycolic acid attack and dehydration . For the target compound, substituting ethyl bromoacetate with ethyl 2-bromo-3-oxobutanoate introduces the 4-oxo and 3-ethyl groups simultaneously.
Reaction Conditions :
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Catalyst: β-cyclodextrin-SO3H (10 mol%)
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Solvent: Water or ethanol
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Temperature: 80°C, 4–6 hours
Acetamide Side-Chain Coupling
The acetamide moiety is attached through nucleophilic acyl substitution. Santeusanio et al. utilized chloroacetyl chloride to functionalize thiazolidinones, followed by coupling with 2-(difluoromethoxy)aniline.
Stepwise Procedure :
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Chloroacetylation :
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Amidation :
One-Pot Multi-Component Synthesis
A streamlined approach adapted from MDPI involves a three-component reaction:
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Components :
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Thiourea (1.0 equiv), 2-(difluoromethoxy)benzaldehyde (1.2 equiv), ethyl 3-bromo-2-oxopentanoate (1.5 equiv).
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Conditions :
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Mechanism :
Comparative Analysis of Synthetic Routes
Characterization and Validation
Critical analytical data for the target compound include:
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¹H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 3.45 (q, 2H, CH2CH3), 4.15 (s, 2H, CH2CO), 6.85–7.20 (m, 4H, Ar-H) .
Challenges and Optimization
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Ethylimino Stability : The Schiff base is prone to hydrolysis; anhydrous conditions and molecular sieves improve stability .
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Regioselectivity : Use of bulky bases (e.g., DIPEA) directs alkylation to the 3-position .
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Purity : Recrystallization from ethanol/dichloromethane (1:3) achieves >95% purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the difluoromethoxy group with other functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives can inhibit bacterial growth effectively, suggesting that this compound may have similar effects against various pathogens .
Anticancer Potential
The thiazolidinone framework has been recognized for its anticancer properties. A case study involving thiazolidinone derivatives showed promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against specific cancer types .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of thiazolidinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A study focused on the effects of thiazolidinone derivatives on various cancer cell lines (e.g., MCF7 and HeLa cells). Results showed that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis markers. The structure of this compound was hypothesized to enhance cellular uptake and target specificity .
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Tautomerism: Ethylimino groups (e.g., in and ) exhibit keto-enol tautomerism, influencing molecular stability and interaction with biological targets .
- Steric Effects : Bulky substituents like benzylidene () or dichlorophenyl () reduce conformational flexibility but enhance selectivity .
Physicochemical Properties
Comparative data for solubility, pKa, and molecular weight highlight trends in bioavailability:
Key Trends :
- Halogen Substitution : Bromo and chloro groups () increase molecular weight and lipophilicity, reducing aqueous solubility.
- Thioxo vs. Oxo : Thioxo derivatives () exhibit lower pKa values, enhancing solubility in polar solvents .
Hypoglycemic Activity
Thiazolidinone derivatives with 4-oxo and arylacetamide moieties (e.g., ) show α-glucosidase inhibition, a mechanism for diabetes management. The target compound’s difluoromethoxy group may enhance metabolic stability compared to methoxy or hydroxyl analogs .
Antimicrobial Potential
Compounds with sulfonyl () or thiophene () substituents demonstrate broad-spectrum antimicrobial activity. The target compound’s difluoromethoxy group could similarly disrupt microbial membranes via hydrophobic interactions .
Toxicity Considerations
Bromo and chloro analogs () may pose higher hepatotoxicity risks due to halogen accumulation, whereas the target compound’s fluorine atoms offer safer metabolic profiles .
Biological Activity
N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity based on available research findings, including case studies and detailed evaluations.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C16H19F2N3O3S and a molecular weight of 371.4 g/mol. Its structure incorporates a thiazolidinone ring, which is often associated with various pharmacological activities.
Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have been noted for their antibacterial and antifungal properties . Research indicates that these compounds can effectively inhibit the growth of several bacterial and fungal strains. For instance, a study highlighted that thiazolidinone derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strains | Fungal Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 4d | Staphylococcus aureus | Candida albicans | 10.7–21.4 μmol/mL |
| 4p | Escherichia coli | Aspergillus niger | 21.4–40.2 μmol/mL |
| 5b | Pseudomonas aeruginosa | Trichophyton mentagrophytes | Not specified |
Anticancer Potential
The anticancer efficacy of this compound has been evaluated using various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects against glioblastoma cells (LN229), where it was found to induce apoptosis and inhibit cell proliferation significantly .
Case Study: Antiglioma Activity
In a controlled study, the compound was tested alongside established chemotherapeutic agents. The results indicated that it exhibited a comparable or superior inhibitory effect on tumor cell proliferation when compared to traditional treatments like doxorubicin:
| Treatment | GI50 (µM) |
|---|---|
| Doxorubicin | 0.0428 ± 0.0082 |
| N-[2-(difluoromethoxy)phenyl]-... | 10.8 ± 0.6 |
The findings suggest that this compound may serve as a promising candidate for further development in cancer therapy, particularly for resistant glioblastoma cases .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in cell signaling pathways related to apoptosis and cell division. Thiazolidinones are known to modulate various enzymatic activities that are crucial for cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
